4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Description
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Synthesis of Derivatives
These compounds are part of the 1H-pyrazolo[3,4-b]pyridine family, which has been the subject of extensive research in recent years . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Cancer Therapy
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .
Quantum Studies
Natural bond orbital analysis (NBO) was used to investigate hyper conjugative interactions of these compounds . The first static hyperpolarizability, second hyperpolarizability, polarizability, and electric dipole moment have been determined .
Thermodynamic Properties
At different temperatures, the thermodynamic properties of the compounds were calculated .
Biological Evaluation
These compounds have been used in the design, synthesis and biological evaluation as potent fibroblast growth factor receptor inhibitors .
Antiproliferative Activity
Some derivatives of these compounds have shown antiproliferative activity in human tumor cell lines .
properties
IUPAC Name |
6-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4(11)5-6(8-3)9-10-7(5)12/h2H,1H3,(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBXGWVNVZOTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303877 |
Source
|
Record name | MLS003106554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | |
CAS RN |
116081-20-0 |
Source
|
Record name | MLS003106554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROXY-6-METHYLPYRAZOLO(3,4-B)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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